molecular formula C12H14N2O3 B1496490 N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide CAS No. 42056-96-2

N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide

Cat. No.: B1496490
CAS No.: 42056-96-2
M. Wt: 234.25 g/mol
InChI Key: MIYBFGTUDFPWFR-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide” is an organic compound. The “N-(2,4-dimethylphenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with two methyl groups (CH3) attached at the 2nd and 4th positions. The “2-hydroxyimino-3-oxobutanamide” part suggests the presence of a butanamide (a four-carbon chain with an amide group) with a hydroxyimino group (OH=NO) at the 2nd carbon and an oxo group (=O) at the 3rd carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring and the butanamide chain would likely be the most rigid parts of the molecule, while the hydroxyimino group could potentially introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could potentially undergo hydrolysis, especially under acidic or basic conditions. The hydroxyimino group might also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (amide, hydroxyimino) and nonpolar (phenyl, methyl) groups could give it a balance of hydrophilic and hydrophobic properties .

Scientific Research Applications

Synthesis and Reactivity

Research has shown that compounds related to "N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide" are involved in the synthesis of fused heterocyclic systems. For example, N,N-dimethyl-3-oxobutanamide reacts with aromatic aldehydes in the presence of piperidine to yield N,N,N',N',6-pentamethyl-2-aryl-6hydroxy-4-oxocyclohexane-1,3-dicarboxamides, indicating its role in synthesizing complex organic molecules (Gein et al., 2009). This type of reaction showcases the potential for creating new organic compounds with specific functional groups, which could be useful in various fields, including medicinal chemistry and materials science.

Photocatalysis and Environmental Applications

Research into photocatalyzed degradation of organic compounds, such as the degradation of xylenols (dimethylphenols) by illuminated TiO2 in oxygenated aqueous media, provides insights into environmental applications, such as water purification and treatment of pollutants (Terzian & Serpone, 1995). These studies demonstrate the potential of related compounds in environmental remediation processes, particularly in the degradation of toxic organic substances in water sources.

Biological Activity and Drug Design

Compounds with a structure similar to "this compound" have been investigated for their biological activities. For instance, the synthesis and evaluation of N-(4-acetylphenyl)maleimide and its derivatives revealed potential antibacterial and antifungal effects (Soykan & Erol, 2003). This suggests that compounds with similar structures could be explored for their therapeutic potential, contributing to the development of new antimicrobial agents.

Material Science and Polymer Chemistry

The synthesis of maleimide monomers and their derivatives, including their polymerization, opens up applications in material science and polymer chemistry. These compounds can be used to create polymers with specific properties, such as thermal stability and UV resistance, which are valuable in various industrial applications (Soykan & Erol, 2003).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYBFGTUDFPWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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